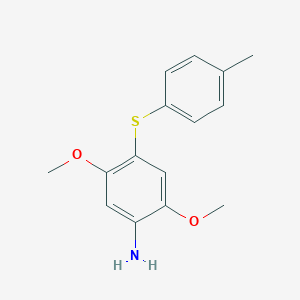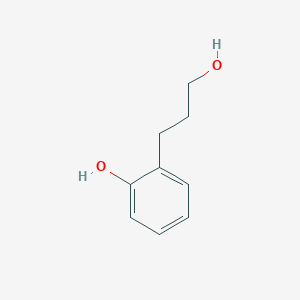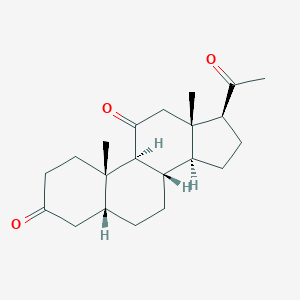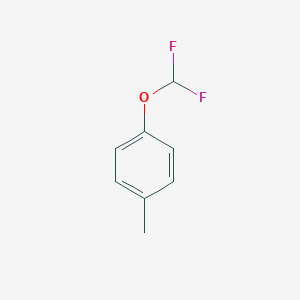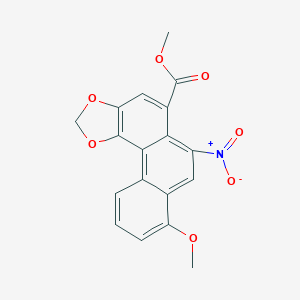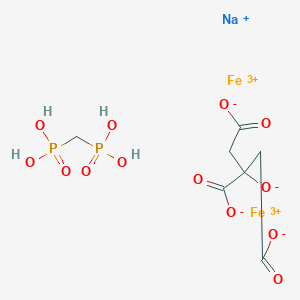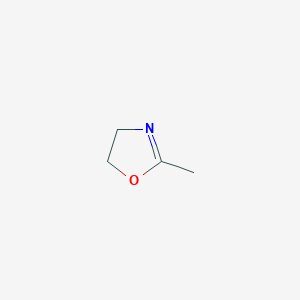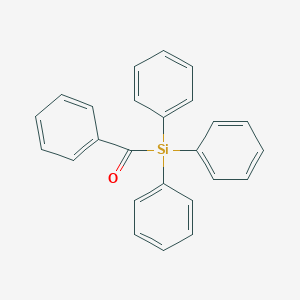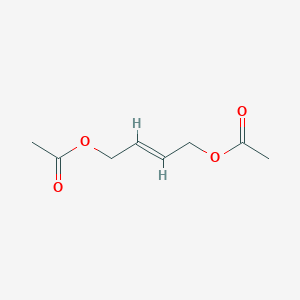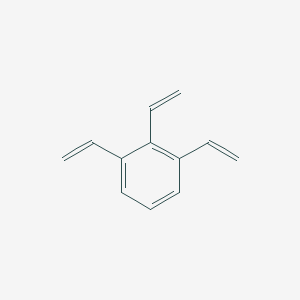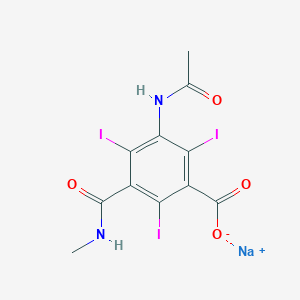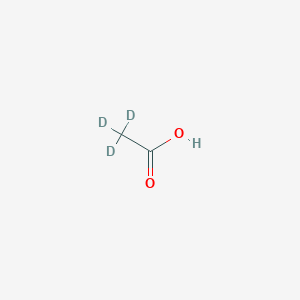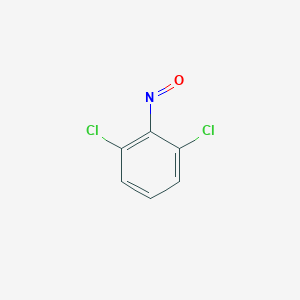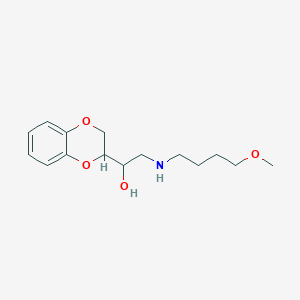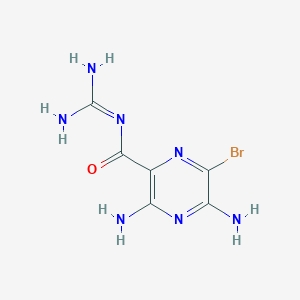
6-Bromoamiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoamiloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Bromoamiloride involves the inhibition of the Na+/H+ exchanger. This transporter is responsible for the exchange of sodium ions for protons across the plasma membrane. Inhibition of this transporter results in the accumulation of protons in the cytosol, leading to a decrease in intracellular pH. This decrease in pH has been shown to have various effects on cellular processes, including the regulation of cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
6-Bromoamiloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of the Na+/H+ exchanger in the kidney, leading to a decrease in sodium reabsorption and an increase in urine output. Additionally, 6-Bromoamiloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Bromoamiloride in lab experiments is its specificity for the Na+/H+ exchanger. This allows for the selective inhibition of this transporter without affecting other transporters or ion channels. However, one limitation of using 6-Bromoamiloride is its relatively low potency compared to other Na+/H+ exchanger inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.
Zukünftige Richtungen
There are several future directions for the use of 6-Bromoamiloride in scientific research. One area of interest is the role of the Na+/H+ exchanger in the regulation of intracellular pH in cancer cells. It has been shown that cancer cells have a higher intracellular pH than normal cells, and targeting the Na+/H+ exchanger may be a promising strategy for cancer therapy. Additionally, the use of 6-Bromoamiloride in combination with other inhibitors may provide a more potent and selective approach for targeting the Na+/H+ exchanger. Finally, the development of more potent and selective Na+/H+ exchanger inhibitors may provide a more effective tool for studying the role of this transporter in various physiological processes.
Synthesemethoden
The synthesis of 6-Bromoamiloride involves the reaction of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide with N-bromosuccinimide. This reaction results in the formation of 6-Bromoamiloride as a white solid with a melting point of 270-272°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
6-Bromoamiloride has been widely used in scientific research as a tool to study the Na+/H+ exchanger. It has been shown to inhibit the activity of this transporter and has been used to investigate its role in various physiological processes. For example, 6-Bromoamiloride has been used to study the role of the Na+/H+ exchanger in the regulation of intracellular pH, cell proliferation, and apoptosis.
Eigenschaften
CAS-Nummer |
1136-94-3 |
|---|---|
Produktname |
6-Bromoamiloride |
Molekularformel |
C6H8BrN7O |
Molekulargewicht |
274.08 g/mol |
IUPAC-Name |
3,5-diamino-6-bromo-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8BrN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) |
InChI-Schlüssel |
BHMQVZXIGQOCNL-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
Andere CAS-Nummern |
1136-94-3 |
Synonyme |
6-bromoamiloride N-amidino-3,5-diamino-6-bromopyrazinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



